molecular formula C18H15NO4 B278992 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Cat. No. B278992
M. Wt: 309.3 g/mol
InChI Key: GKCYVCTUAXCDEU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as BPT-2, and it has been extensively studied for its unique chemical properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of BPT-2 involves the inhibition of specific enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis. BPT-2 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPT-2 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BPT-2 has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. BPT-2 has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BPT-2 is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. BPT-2 is a complex compound that requires specific reagents and conditions for synthesis, which can make it difficult to produce in large quantities. Additionally, BPT-2 has not yet been extensively studied in clinical trials, so its safety and efficacy are not yet fully understood.

Future Directions

There are many potential future directions for research on BPT-2. One area of focus could be on the development of new cancer therapies based on BPT-2 and other similar compounds. Additionally, further research could be conducted on the anti-inflammatory and antioxidant properties of BPT-2, which may have implications for the treatment of a variety of diseases. Finally, clinical trials could be conducted to further investigate the safety and efficacy of BPT-2 as a therapeutic agent.

Synthesis Methods

The synthesis of BPT-2 involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2,4,6-trien-1-one with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with methylamine to produce the final product, BPT-2.

Scientific Research Applications

BPT-2 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. BPT-2 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15NO4/c1-19-14-5-3-2-4-13(18(14)21)15(20)8-6-12-7-9-16-17(10-12)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b8-6+

InChI Key

GKCYVCTUAXCDEU-SOFGYWHQSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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